molecular formula C19H14BrN3O2S B2593867 N-(4-bromo-2-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 690252-57-4

N-(4-bromo-2-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2593867
CAS No.: 690252-57-4
M. Wt: 428.3
InChI Key: CPPDCDCJKWCCQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a polycyclic heteroaromatic compound featuring a pyrido-thieno-pyrimidine core fused with a carboxamide substituent. The molecule’s distinct structure includes a 4-bromo-2-methylphenyl group, which contributes to its steric and electronic properties, and a 9-methyl substitution on the pyrido-thieno-pyrimidine backbone.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O2S/c1-10-4-3-7-23-16(10)22-18-13(19(23)25)9-15(26-18)17(24)21-14-6-5-12(20)8-11(14)2/h3-9H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPDCDCJKWCCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=C(C=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and a thieno derivative.

    Introduction of the Bromo and Methyl Groups: The bromo and methyl groups can be introduced via electrophilic aromatic substitution reactions using bromine and methylating agents, respectively.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using a suitable amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromo group.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrido[1,2-a]thieno[2,3-d]pyrimidines exhibit promising anticancer properties. Compounds within this class have been shown to target specific kinases involved in cancer cell proliferation. For instance, studies have demonstrated that certain derivatives can inhibit the activity of the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for tumor growth and survival .

Anti-inflammatory Effects

The compound also shows potential as an anti-inflammatory agent. Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, suggesting that modifications to the pyrido[1,2-a]thieno structure can enhance their efficacy against inflammatory diseases . This could be particularly relevant in treating conditions like rheumatoid arthritis and other chronic inflammatory disorders.

Synthetic Routes

The synthesis of N-(4-bromo-2-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions:

  • Formation of the Pyrido-Thieno Framework : This step often includes cyclization reactions using appropriate precursors.
  • Bromo-substitution : The introduction of the bromo group can be achieved through electrophilic aromatic substitution methods.
  • Carboxamide Formation : The final step generally involves the reaction of an amine with an acyl chloride or anhydride to form the carboxamide group.

These synthetic methods are crucial for optimizing yield and purity while adhering to green chemistry principles .

Structure–Activity Relationships

Understanding the structure–activity relationships (SAR) is vital for developing more effective derivatives. Variations in substituents on the phenyl ring or modifications to the pyrido-thieno structure can significantly influence biological activity . For instance, compounds with alkyl substitutions at specific positions have shown enhanced potency against cancer cell lines.

In Vivo Studies

Recent in vivo studies have evaluated the efficacy of this compound in cancer models. For example, a study demonstrated that a related pyrido derivative significantly inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation .

Clinical Relevance

The therapeutic relevance of N-(4-bromo-2-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine derivatives extends to their potential use in combination therapies for various cancers. Research indicates that these compounds can enhance the effects of established chemotherapeutics like paclitaxel .

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cell proliferation. By inhibiting DHFR, the compound can disrupt the synthesis of nucleotides, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Substituent Effects on Pharmacokinetic Properties

Compound Aryl Substituent Core Heterocycle LogP* (Predicted)
Target compound 4-bromo-2-methylphenyl Pyrido-thieno-pyrimidine 3.8
Fluorophenyl analog () 2-fluorophenyl Pyrido-thieno-pyrimidine 2.9
Isopropylphenyl analog () 4-isopropylphenyl Pyrido-pyrrolo-pyrimidine 4.2

*LogP values estimated using fragment-based methods.

Heterocyclic Core Modifications

The pyrido[1,2-a]thieno[2,3-d]pyrimidine core distinguishes the target compound from related scaffolds:

  • This may limit interactions with aromatic residues in binding pockets .
  • Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines () replace thiophene with pyrrole, introducing a basic nitrogen atom. This modification could enhance solubility but alter redox stability .

Pharmacological and Computational Insights

  • Allosteric modulation: Compounds with trifluoromethoxy-phenylamino groups () exhibit Bcr-Abl inhibition, suggesting the bromo-methylphenyl group in the target compound may similarly target hydrophobic pockets .
  • Binding affinity: The thieno-pyrimidine core’s planar structure (vs. pyrrolo in ) may improve stacking interactions with ATP-binding sites in kinases .

Biological Activity

N-(4-bromo-2-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a synthetic compound belonging to the thieno[2,3-d]pyrimidine class. This compound has attracted attention due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound's structure features a complex arrangement that contributes to its biological activity. The presence of the thieno[2,3-d]pyrimidine core is significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC15H13BrN4O2S
Molecular Weight373.25 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is hypothesized that it may act as an enzyme inhibitor or modulator of various receptors involved in inflammatory and cancer pathways. The thieno[2,3-d]pyrimidine scaffold has been associated with multiple pharmacological activities due to its structural versatility.

Antimicrobial Activity

Research indicates that compounds with similar thieno[2,3-d]pyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

Compounds in this class have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Studies suggest that modifications in the side chains can enhance anti-inflammatory potency . The structure-activity relationship (SAR) indicates that electron-donating groups improve efficacy against inflammatory responses .

Anticancer Activity

Several studies have explored the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For example, compounds have shown inhibitory effects on tumor cell lines, with some demonstrating up to 87% inhibition in breast cancer cells . The mechanism often involves targeting pathways critical for tumor growth and survival.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thieno[2,3-d]pyrimidine derivatives against M. tuberculosis and other pathogenic bacteria. Results indicated that certain modifications significantly enhanced their efficacy .
  • Anti-inflammatory Effects : In a comparative study of different thieno[2,3-d]pyrimidine compounds, one derivative was found to effectively reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
  • Anticancer Properties : A recent investigation into a series of synthesized derivatives revealed that specific substitutions on the thieno[2,3-d]pyrimidine ring led to increased cytotoxicity against cancer cell lines, supporting further development as anticancer agents .

Q & A

Basic: What synthetic routes are employed to prepare N-(4-bromo-2-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, and how is its structure confirmed?

The compound is synthesized via a multi-step sequence involving condensation of aminohydroxamates with ester derivatives (e.g., methyl trimethoxyacetate) under reflux conditions. Key steps include cyclization to form the pyrido-thieno-pyrimidine core and subsequent amidation with 4-bromo-2-methylphenylamine. Structural confirmation relies on:

  • Elemental analysis for empirical formula verification.
  • NMR spectroscopy (1H and 13C) to resolve aromatic proton shifts and confirm substituent integration, particularly the thieno-pyrimidine and bromophenyl moieties .
  • HRMS (High-Resolution Mass Spectrometry) for molecular ion validation .

Basic: What key structural features influence the biological activity of this compound?

The pyrido-thieno-pyrimidine core is critical for target engagement, while the 4-bromo-2-methylphenyl carboxamide side chain modulates solubility and receptor affinity. Substituents at the 9-methyl position enhance metabolic stability, and the 4-oxo group facilitates hydrogen bonding with biological targets. Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., bromine) on the phenyl ring improve analgesic potency in models like the acetic acid writhing test .

Advanced: How can bioisosteric replacement strategies optimize the pharmacological profile of this compound?

Bioisosteric replacements focus on the pyrido-thieno-pyrimidine core and carboxamide linker :

  • Replace the 4-oxo group with a sulfonamide to enhance water solubility while maintaining hydrogen-bonding capacity .
  • Substitute the thieno ring with imidazo or pyrido systems to evaluate changes in target selectivity .
  • Test bioisosteres like 4-hydroxyquinolin-2-one to assess retention of analgesic activity in vivo, as seen in structurally analogous compounds .
    Validate modifications using molecular docking to predict binding affinity shifts and in vitro assays (e.g., cyclooxygenase inhibition) .

Advanced: How should researchers interpret uniform biological activity across derivatives with varying substituents?

Uniform activity (e.g., all N-benzyl derivatives showing identical analgesic potency) may indicate:

  • A common metabolic pathway where derivatives converge to the same active metabolite.
  • Off-target effects dominating the observed response.
  • Saturation of the pharmacological target (e.g., maximum efficacy achieved even with structural variations).
    To resolve this, conduct metabolic stability assays (e.g., liver microsomes) and target-specific assays (e.g., kinase profiling) to isolate mechanism-driven activity .

Advanced: What strategies enhance aqueous solubility without compromising target affinity?

  • Introduce polar substituents (e.g., hydroxyl or sulfonamide groups) on the phenyl ring or pyrimidine core .
  • Replace the 9-methyl group with a morpholine or piperazine moiety to improve hydrophilicity .
  • Employ prodrug approaches (e.g., esterification of the carboxamide) for transient solubility enhancement .
    Validate solubility via HPLC-based logP measurements and thermodynamic solubility assays in PBS (pH 7.4) .

Advanced: How can contradictions in spectral or biological data be resolved during characterization?

  • For NMR contradictions (e.g., unexpected aromatic proton shifts), use 2D-COSY or HSQC to confirm coupling patterns and assign signals unambiguously .
  • If biological data conflicts with SAR trends, perform dose-response studies to rule out assay-specific artifacts (e.g., cytotoxicity at high concentrations).
  • Cross-validate using orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cell-based activity) .

Advanced: What computational methods aid in rational design and target identification?

  • Molecular docking (e.g., AutoDock Vina) to predict binding modes with cyclooxygenase-2 (COX-2) or kinase targets .
  • Molecular dynamics simulations (100 ns trajectories) to assess stability of ligand-receptor complexes in physiological conditions.
  • QSAR models trained on analogs to prioritize substituents with optimal steric and electronic properties .

Advanced: How are in vivo pharmacokinetic properties optimized for this compound?

  • Plasma protein binding assays (e.g., equilibrium dialysis) to assess free drug availability.
  • CYP450 inhibition studies to identify metabolic liabilities and guide structural tweaks (e.g., fluorine substitution to block oxidation sites).
  • Tissue distribution studies in rodent models to correlate exposure with efficacy in target organs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.